molecular formula C29H46N2O6 B1383181 Boc-Glu-Obzl.DCHA CAS No. 30924-91-5

Boc-Glu-Obzl.DCHA

Cat. No.: B1383181
CAS No.: 30924-91-5
M. Wt: 518.7 g/mol
InChI Key: XKYXIVNBTCGYSE-ZOWNYOTGSA-N
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Description

Boc-Glu-Obzl.DCHA: (Boc-L-glutamic acid 1-benzyl ester dicyclohexylamine salt) is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its protective properties. The compound is characterized by its molecular formula C29H46N2O6 and a molecular weight of 518.69 g/mol .

Mechanism of Action

Target of Action

Boc-Glu-Obzl.DCHA, also known as Boc-L-glutamic acid 1-benzyl ester, is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The primary targets of this compound are the amino acid sequences in the peptide chain that it helps to form .

Mode of Action

As an N-terminal protected amino acid, this compound interacts with its targets by being incorporated into the growing peptide chain during SPPS . The Boc (tert-butoxycarbonyl) group serves to protect the amino group during the synthesis process, preventing unwanted side reactions . The benzyl ester group on the glutamate residue also serves a protective role, preventing the carboxyl group from reacting until it is removed in the final steps of the synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The specific pathways and downstream effects would depend on the particular peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of Boc-Glu-ObzlLike other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to be influenced by factors such as its size, charge, and the presence of functional groups .

Result of Action

The result of this compound’s action is the formation of peptides with specific sequences of amino acids . These peptides can have a wide range of biological activities, depending on their sequence and structure. For example, they could act as enzymes, hormones, or antibodies, among other roles .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reagents and solvents can also impact the synthesis process .

Preparation Methods

Synthetic Routes

The synthesis of Boc-Glu-Obzl.DCHA typically involves the following steps:

  • Protection of Glutamic Acid: : Glutamic acid is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to form Boc-glutamic acid.

  • Esterification: : The protected glutamic acid is then esterified with benzyl alcohol to form Boc-Glu-OBzl.

  • Salt Formation: : Finally, the ester is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-Glu-OBzl.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using reactors and purification systems to ensure high yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-Obzl.DCHA: undergoes several types of reactions, including:

  • Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to release the free amino acid.

  • Hydrolysis: : The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Coupling Reactions: : Used in peptide synthesis, it can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU or DCC.

Common Reagents and Conditions

  • Deprotection: : TFA, dichloromethane (DCM).

  • Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Coupling Reactions: : HBTU, DCC, N,N-diisopropylethylamine (DIPEA).

Major Products Formed

  • Free Glutamic Acid: : After deprotection.

  • Glutamic Acid: : After hydrolysis of the benzyl ester.

  • Peptides: : After coupling reactions in peptide synthesis.

Scientific Research Applications

Boc-Glu-Obzl.DCHA: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Peptide Synthesis: : It is a key reagent in solid-phase peptide synthesis (SPPS), where it helps in the formation of peptide chains.

  • Protein Engineering: : Used to modify proteins and study their structure-function relationships.

  • Drug Development: : Employed in the synthesis of peptide-based drugs and therapeutic agents.

  • Biological Studies: : Utilized in studies involving neurotransmitter systems, as glutamic acid derivatives play a role in neurotransmission.

Comparison with Similar Compounds

Boc-Glu-Obzl.DCHA: is similar to other Boc-protected amino acids used in peptide synthesis, such as Boc-Glu-OtBu (Boc-L-glutamic acid tert-butyl ester) and Boc-Gln-OH (Boc-L-glutamine). its unique feature is the benzyl ester and dicyclohexylamine salt, which provide specific properties beneficial for certain synthetic applications.

List of Similar Compounds

  • Boc-Glu-OtBu: : Boc-L-glutamic acid tert-butyl ester.

  • Boc-Gln-OH: : Boc-L-glutamine.

  • Fmoc-Glu (OtBu)-OH: : Fmoc-L-glutamic acid tert-butyl ester.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXIVNBTCGYSE-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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